Cas no 4594-52-9 (1,3,5-Tri-O-acetyl-2-deoxy-D-ribose)

4594-52-9 structure
Nome del prodotto:1,3,5-Tri-O-acetyl-2-deoxy-D-ribose
1,3,5-Tri-O-acetyl-2-deoxy-D-ribose Proprietà chimiche e fisiche
Nomi e identificatori
-
- (4S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,4-diyl diacetate
- [(2R,3S)-3,5-diacetyloxyoxolan-2-yl]methyl acetate
- 1,3,5-TRI- O -ACETYL-2-DEOXY-D- ERYTHRO –PENTOFURANOSE
- 1,3,5-Tri-o-acetyl-2-deoxy-d-erythro-pentofuranose
- 1,3,5-Tri-O-acetyl-2-deoxy-D-ribose
- D- erythro-Pentofuranose, 2-deoxy-, 1,3,5-triacetate
- [5-acetyloxy-2-(acetyloxymethyl)oxolan-3-yl] acetate
- [5-acetyloxy-2-(acetyloxymethyl)oxolan-3-yl] ethanoa
- 1,3,5-Triacetoxy-2-Deoxy-D-Ribose
- 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-enthropentofuranose
- 1,3,5-TRI-O-ACETYL-2-DEOXY-D-ERYTHROPENTOSE
- 1,3,5-tri-O-acetyl-2-deoxyribofuranose
- acetic acid [5-acetoxy-2-(acetoxymethyl)tetrahydrofuran-3-yl] ester
- D-erythro-Pentofuranose,2-deoxy-, triacetate (9CI)
- Ribose, 2-deoxy-, 1,3,5-triacetate (7CI)
- Ribose,2-deoxy-, 1,3,5-triacetate, D- (8CI)
- 1,3,5-Tri-O-acetyl-2-deoxy-D-ribofuranose
- NSC 138278
- MFCD08458437
- Acetic acid(2R,3S)-5-acetoxy-2-acetoxymethyl-
- D-erythro-Pentofuranose,2-deoxy-, 1,3,5-triacetate
- 4594-52-9
- F20527
- BS-32459
- QAGMBTAACMQRSS-MTULOOOASA-N
- AC-8167
- D-erythro-Pentofuranose, 2-deoxy-, triacetate
- D-erythro-Pentofuranose, 2-deoxy-, 1,3,5-triacetate
- 2-deoxy-1,3,5-tri-O-acetyl-D-ribofuranose
- SCHEMBL661450
- (4S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,4-diyldiacetate
- AKOS015900772
- tetrahydro-furan-3-yl ester
- W-202811
-
- MDL: MFCD08458437
- Inchi: 1S/C11H16O7/c1-6(12)15-5-10-9(16-7(2)13)4-11(18-10)17-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11?/m0/s1
- Chiave InChI: QAGMBTAACMQRSS-MTULOOOASA-N
- Sorrisi: CC(=O)OC[C@@H]1[C@H](CC(OC(=O)C)O1)OC(=O)C
Proprietà calcolate
- Massa esatta: 260.09000
- Massa monoisotopica: 260.08960285g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 18
- Conta legami ruotabili: 7
- Complessità: 338
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 88.1Ų
- XLogP3: 0.2
Proprietà sperimentali
- Punto di ebollizione: 329.297°C at 760 mmHg
- PSA: 88.13000
- LogP: 0.15930
1,3,5-Tri-O-acetyl-2-deoxy-D-ribose Informazioni sulla sicurezza
- Condizioni di conservazione:Sealed in dry,2-8°C(BD53674)
1,3,5-Tri-O-acetyl-2-deoxy-D-ribose Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM100801-25g |
D-erythro-Pentofuranose,2-deoxy-, 1,3,5-triacetate |
4594-52-9 | 95% | 25g |
$870 | 2024-07-16 | |
eNovation Chemicals LLC | D383108-20g |
1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose |
4594-52-9 | 97% | 20g |
$1910 | 2024-05-24 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB05485-5g |
1,3,5-Tri-O-acetyl-2-deoxy-D-ribose |
4594-52-9 | 97% | 5g |
2545.00 | 2021-07-09 | |
TRC | T741000-50mg |
1,3,5-Tri-O-acetyl-2-deoxy-D-ribose |
4594-52-9 | 50mg |
$110.00 | 2023-05-17 | ||
eNovation Chemicals LLC | D383108-50g |
1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose |
4594-52-9 | 97% | 50g |
$3295 | 2024-05-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S854891-1g |
(4S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,4-diyl diacetate |
4594-52-9 | 95% | 1g |
1,600.00 | 2021-05-17 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB05485-5g |
1,3,5-Tri-O-acetyl-2-deoxy-D-ribose |
4594-52-9 | 97% | 5g |
¥2545 | 2023-09-15 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB05485-1g |
1,3,5-Tri-O-acetyl-2-deoxy-D-ribose |
4594-52-9 | 97% | 1g |
¥710 | 2023-09-15 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB05485-5g |
1,3,5-Tri-O-acetyl-2-deoxy-D-ribose |
4594-52-9 | 97% | 5g |
¥2545 | 2023-09-15 | |
1PlusChem | 1P00I90F-5g |
D-erythro-Pentofuranose, 2-deoxy-, triacetate |
4594-52-9 | 95% | 5g |
$532.00 | 2025-02-28 |
1,3,5-Tri-O-acetyl-2-deoxy-D-ribose Letteratura correlata
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
4594-52-9 (1,3,5-Tri-O-acetyl-2-deoxy-D-ribose) Prodotti correlati
- 22352-19-8(Octaacetyl-β-maltose)
- 4163-60-4([(2R,3S,4S,5R,6S)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)
- 604-68-2([(2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)
- 5346-90-7(α-D-Cellobiose octaacetate)
- 767-87-3(1-ethynyl-2,3-dimethylbenzene)
- 943116-67-4(3-(2-cyanophenyl)-2-methylpropanoic acid)
- 877226-87-4([4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]phenyl][4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]methanone)
- 896002-34-9(2-(3-{(3-nitrophenyl)methylsulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one)
- 352526-00-2((2-Mercaptophenyl)boronic acid)
- 82231-51-4(4-Methyl-1H-pyrazole-3-carboxylic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:4594-52-9)1,3,5-Tri-O-acetyl-2-deoxy-D-ribose

Purezza:99%
Quantità:5g
Prezzo ($):436.0